(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide is a synthetic organic compound characterized by the presence of a furan ring, an indoline moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxaldehyde, 1-methylindoline, and acrylamide.
Step 1 Formation of the Intermediate: The first step involves the condensation of furan-2-carboxaldehyde with 1-methylindoline in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.
Step 2 Acrylamide Addition: The intermediate is then reacted with acrylamide under basic conditions to form the final product, (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide.
Reaction Conditions: The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Ester or ether derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Biological Probes: Can be used to study enzyme interactions and protein binding due to its functional groups.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and indoline moiety can participate in π-π stacking interactions, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-hydroxyethyl)acrylamide: Lacks the indoline moiety, making it less complex.
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylethyl)acrylamide: Contains a phenyl group instead of the indoline moiety.
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl)acrylamide: Contains a pyrrole ring instead of the indoline moiety.
Uniqueness
The presence of the indoline moiety in (E)-3-(furan-2-yl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acrylamide distinguishes it from similar compounds. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20-9-8-13-11-14(4-6-16(13)20)17(21)12-19-18(22)7-5-15-3-2-10-23-15/h2-7,10-11,17,21H,8-9,12H2,1H3,(H,19,22)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFQMVDONUKJCJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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